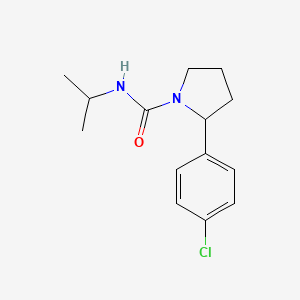
2-(4-chlorophenyl)-N-isopropyl-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-isopropyl-1-pyrrolidinecarboxamide, commonly known as CPCA, is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
CPCA exerts its pharmacological effects by selectively inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking the reuptake of dopamine, CPCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
CPCA has been shown to increase locomotor activity in animal models, suggesting that it has stimulant-like properties. It has also been shown to enhance cognitive function and improve working memory in animal studies. Additionally, CPCA has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPCA as a research tool is its high selectivity for the dopamine transporter, which allows for the specific manipulation of dopaminergic neurotransmission. However, one limitation of CPCA is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research involving CPCA. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of CPCA. Another area of interest is the investigation of the potential therapeutic applications of CPCA in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of CPCA.
Méthodes De Synthèse
The synthesis of CPCA involves the reaction of 4-chlorophenylacetonitrile with isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with pyrrolidine-2-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
CPCA has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. It has also been investigated for its potential use as a tool compound in neuroscience research, particularly in the study of dopamine transporter function.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-propan-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10(2)16-14(18)17-9-3-4-13(17)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNQCQKWQYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)morpholine](/img/structure/B6029725.png)
![4-[(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B6029738.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6029739.png)
![N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6029750.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6029754.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6029762.png)
![3-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[2-(4-fluorophenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6029765.png)
![N-(1-benzyl-3-piperidinyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B6029771.png)
![2-phenyl-4-[(2-pyridinylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6029773.png)
![(4-ethoxybenzyl)({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6029775.png)
![1-(3-bromophenyl)-3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B6029791.png)
![N'-(1H-indol-3-ylmethylene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6029797.png)
![{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)
![N-(4-methoxyphenyl)-2-[5-oxo-3-(2-oxo-3-azepanyl)-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B6029814.png)